molecular formula C7H12ClNO3 B6610524 methyl (3S,4R)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate hydrochloride CAS No. 2866254-14-8

methyl (3S,4R)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate hydrochloride

Cat. No. B6610524
CAS RN: 2866254-14-8
M. Wt: 193.63 g/mol
InChI Key: YYEFTIMZNBEXST-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S,4R)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate hydrochloride, also known as Methyl-3S,4R-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate hydrochloride (Methyl-AHCH) is a synthetic compound that is used in a variety of laboratory experiments and research applications. Methyl-AHCH is a cyclic amine that is composed of a methyl group attached to a cyclopentane ring with an amino group and a hydroxy group. It is a white crystalline solid that is soluble in water and other organic solvents. Methyl-AHCH is a useful compound for researchers due to its versatile properties and wide range of applications.

Scientific Research Applications

Methyl-AHCH has a wide range of applications in scientific research. It is used in the synthesis of other compounds and can be used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of polymers and as an inhibitor in the synthesis of peptides. Methyl-AHCH is also used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals. Additionally, it can be used as a reagent in the synthesis of biocatalysts and as a reagent in the synthesis of enzymes.

Mechanism of Action

Methyl-AHCH has multiple mechanisms of action. It can act as a proton acceptor, a proton donor, a nucleophile, and a Lewis acid. As a proton acceptor, Methyl-AHCH can react with an acid to form a salt. As a proton donor, it can react with a base to form a salt. As a nucleophile, it can react with a Lewis acid to form a covalent bond. Finally, as a Lewis acid, it can react with a nucleophile to form a covalent bond.
Biochemical and Physiological Effects
Methyl-AHCH has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, resulting in enhanced cognitive function. In addition, Methyl-AHCH has been shown to have anti-inflammatory and analgesic effects, and it has also been shown to have antiviral and antifungal activity.

Advantages and Limitations for Lab Experiments

Methyl-AHCH has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of synthetic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using Methyl-AHCH in laboratory experiments. It is highly hygroscopic, meaning it will absorb moisture from the air, and it can be difficult to work with in solution. Additionally, it can be toxic if not handled properly.

Future Directions

Methyl-AHCH has a wide range of potential applications in scientific research. In the future, it could be used in the development of new pharmaceuticals, as a reagent in organic synthesis, and as an inhibitor in the synthesis of peptides. Additionally, it could be used in the development of biocatalysts and enzymes, and it could be used in the synthesis of polymers and other materials. Finally, it could be used in the development of new methods of drug delivery, such as nanotechnology-based delivery systems.

Synthesis Methods

Methyl-AHCH can be synthesized using a variety of methods. The most common method of synthesis is through the reaction of methyl-3S,4R-4-amino-3-hydroxycyclopent-1-ene-1-carboxylic acid with hydrochloric acid. This reaction yields the desired product, Methyl-AHCH, and a byproduct of water. Other methods of synthesis include the reaction of methyl-3S,4R-4-amino-3-hydroxycyclopent-1-ene-1-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

methyl (3S,4R)-4-amino-3-hydroxycyclopentene-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h3,5-6,9H,2,8H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEFTIMZNBEXST-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(C(C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C[C@@H]([C@@H](C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.